2-(p-Tolyloxy)phenol
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Overview
Description
2-(p-Tolyloxy)phenol is an organic compound with the molecular formula C13H12O2. It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a p-tolyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(p-Tolyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of p-cresol with 2-chlorophenol in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
2-(p-Tolyloxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(p-Tolyloxy)phenol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, leading to various biological effects. The compound’s antibacterial properties are attributed to its accumulation at the surface of bacterial cells, disrupting cell wall integrity and function .
Comparison with Similar Compounds
2-(p-Tolyloxy)phenol can be compared with other phenolic compounds such as:
- 2-(p-Tolyloxy)benzonitrile
- 4-(p-Tolyloxy)benzohydrazide
- 1-(p-Tolyloxy)-4-(bromomethyl)benzene
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(4-methylphenoxy)phenol |
InChI |
InChI=1S/C13H12O2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9,14H,1H3 |
InChI Key |
NSDLXXGJWFQASN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2O |
Origin of Product |
United States |
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